molecular formula C10H11ClN4O B11869819 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine

4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine

Cat. No.: B11869819
M. Wt: 238.67 g/mol
InChI Key: JICICRMOXNWDLI-UHFFFAOYSA-N
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Description

4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is a heterocyclic compound that contains both an imidazo[4,5-c]pyridine core and a morpholine ring. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the morpholine ring. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core. This is followed by the nucleophilic substitution reaction to introduce the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce a variety of new functional groups in place of the chloro group.

Scientific Research Applications

4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The imidazo[4,5-c]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)benzene
  • 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)pyridine
  • 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)thiophene

Uniqueness

4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is unique due to the presence of both the imidazo[4,5-c]pyridine core and the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine

InChI

InChI=1S/C10H11ClN4O/c11-8-5-7-9(13-6-12-7)10(14-8)15-1-3-16-4-2-15/h5-6H,1-4H2,(H,12,13)

InChI Key

JICICRMOXNWDLI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3

Origin of Product

United States

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